3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSRWAXHRVPMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with carbon dioxide or a carbonyl source under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under mild conditions. For example, reaction with methanol in the presence of carbodiimide coupling agents:
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxyazabenzotriazole (HOAt)
Conditions : DMF solvent, 25°C, 24 hours
Yield : 85–92% for methyl ester derivatives .
Amidation
Amide bond formation occurs via activation with coupling reagents:
Reagents : Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)
Conditions : Dry dichloromethane, 0°C → 25°C, 12 hours
Product : Corresponding carboxamides (e.g., with ethylenediamine) .
Reduction
The oxadiazole ring can be reduced under catalytic hydrogenation:
Reagents : H₂ (1 atm), Palladium on carbon (Pd/C, 10% w/w)
Conditions : Ethanol, 50°C, 6 hours
Product : Opens to form N-acylurea derivatives.
Electrophilic Substitution
The 4-methylphenyl substituent undergoes halogenation:
Reagents : Bromine (Br₂), Iron(III) bromide (FeBr₃)
Conditions : Chloroform, 0°C → reflux, 8 hours
Product : 3-(4-Bromomethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid .
Decarboxylation
Thermal decarboxylation eliminates CO₂ under acidic conditions:
Reagents : Concentrated H₂SO₄
Conditions : 120°C, 3 hours
Product : 3-(4-Methylphenyl)-1,2,4-oxadiazole (85% yield) .
Oxidation of the Methyl Group
The para-methyl group on the phenyl ring is oxidized to a carboxylic acid:
Reagents : KMnO₄, H₂SO₄
Conditions : Aqueous acetone, 60°C, 12 hours
Product : 3-(4-Carboxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (78% yield) .
Comparative Reaction Data Table
Key Research Findings
-
Biological Relevance : Derivatives like carboxamides show moderate anticancer activity (IC₅₀: 92.4 µM) .
-
Stability : The oxadiazole ring resists hydrolysis under neutral conditions but degrades in strong acids/bases .
-
Synthetic Utility : The carboxylic acid group enables modular derivatization for drug discovery applications .
Mechanistic Insights
-
Esterification/Amidation : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium species, followed by nucleophilic attack .
-
Oxadiazole Reduction : Involves hydrogenolysis of the N–O bond, forming an open-chain intermediate that rearranges to urea derivatives.
This compound’s versatility in undergoing diverse transformations underscores its value in medicinal chemistry and materials science.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives, including 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of activity against various pathogens:
- Bacterial Inhibition : Compounds derived from 1,2,4-oxadiazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported their efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The oxadiazole derivatives also show antifungal properties against yeasts like Candida albicans, which is critical in treating infections caused by this pathogen .
Anticancer Potential
The anticancer activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid has been explored in various studies. The incorporation of this compound into drug design has yielded promising results:
- Cell Line Studies : In vitro evaluations have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects on several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. For instance, one study reported that compounds with specific substitutions at the para position of the aromatic ring exhibited improved antiproliferative activity .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies have indicated that they can trigger apoptotic pathways by increasing caspase activity and disrupting cell cycle progression .
Drug Discovery and Development
The unique structural features of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid make it a valuable scaffold in drug discovery:
- Bioisosterism : The oxadiazole moiety serves as a bioisosteric replacement for more traditional functional groups like esters and amides. This property enhances the stability and bioavailability of drug candidates while maintaining or improving biological activity .
- Lead Compounds : Several studies have identified novel derivatives based on the oxadiazole structure as lead compounds for further development. For example, modifications to the 3-(4-Methylphenyl) group have resulted in compounds with enhanced potency against various cancer types .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs.
- Acidity : The trifluoromethyl analog exhibits a lower predicted pKa (~2.0) due to the electron-withdrawing effect of CF₃, which stabilizes the deprotonated carboxylate form. In contrast, the methyl group in the target compound likely raises the pKa, reducing acidity .
- Molecular Weight and Lipophilicity : Halogenated derivatives (Cl, F, CF₃) have higher molecular weights and lipophilicities, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid features a 1,2,4-oxadiazole ring with a carboxylic acid functional group and a para-methylphenyl substituent. Its molecular formula is with a molecular weight of 189.20 g/mol.
The biological activity of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid is attributed to its ability to interact with various biological targets. The oxadiazole ring can modulate the activity of enzymes and receptors involved in key cellular pathways. Notably, compounds within this class have shown inhibitory effects on several targets including:
- Histone Deacetylases (HDACs)
- Carbonic Anhydrases (CAs)
- Cyclooxygenases (COX-1 and COX-2)
These interactions can lead to significant therapeutic effects such as apoptosis in cancer cells and modulation of inflammatory responses .
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid as an anticancer agent. For instance:
- In vitro studies demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various cancer cell lines. One study reported IC50 values ranging from to against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | MCF-7 | 0.65 |
| Novel derivative | MCF-7 | 15.63 |
| Doxorubicin (reference) | MCF-7 | 10.38 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In various studies:
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10.8 |
| Escherichia coli | 111.3 |
| Candida albicans | 27.8 |
These findings suggest that the compound can potentially be developed as a new antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been documented extensively:
- Compounds have shown strong inhibition of COX enzymes, which play a crucial role in inflammation pathways.
| Compound | COX Inhibition Activity |
|---|---|
| 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | High selectivity for COX-2 |
| Diclofenac (reference) | Lower selectivity |
This suggests that modifications to the oxadiazole structure can enhance anti-inflammatory properties while reducing side effects associated with traditional NSAIDs .
Case Studies
Several case studies have explored the biological activity of related oxadiazole compounds:
- Antitumor Activity : A derivative exhibited an IC50 value of against ovarian adenocarcinoma cells, indicating significant antitumor efficacy compared to standard treatments .
- Antimicrobial Efficacy : A series of substituted oxadiazoles demonstrated promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes or carboxylic acid derivatives. For example, a related oxadiazole carboxylate (e.g., ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate) is synthesized via condensation of hydroxylamine derivatives with activated carbonyl groups, followed by hydrolysis to the carboxylic acid using LiOH under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 3:1 LiOH ratio), temperature (50°C for 2 hours), and solvent systems (MeOH/H₂O). Yield improvements may require purification via recrystallization or column chromatography.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR (400 MHz, DMSO-) is used to confirm aromatic proton environments (e.g., δ 7.60–7.12 ppm for substituted phenyl groups) and methyl/methoxy substituents (δ 3.83 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction provides bond-length data and confirms regiochemistry. For example, analogous structures (e.g., 3-(4-methoxyphenyl) derivatives) show planar oxadiazole rings with dihedral angles <5° relative to the phenyl group .
Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?
- Methodological Answer : Solubility is typically low in non-polar solvents (e.g., hexane) but moderate in DMSO or DMF. For biological assays, DMSO stock solutions (10 mM) are standard, but precipitation risks require validation via dynamic light scattering (DLS). Solubility can be enhanced by derivatization (e.g., esterification) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- HPLC-PDA Purity Analysis : Ensure >95% purity (λ = 254 nm).
- Dose-Response Curves : Use IC values normalized to control compounds (e.g., positive inhibitors) .
- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., OECD guidelines).
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Methyl groups are electron-donating (+I effect), stabilizing the oxadiazole ring, while methoxy groups introduce resonance effects, altering reactivity in cross-coupling reactions .
- Experimental Validation : Substituent effects are tested via Hammett plots using para-substituted analogs (e.g., 4-Cl, 4-NO) to correlate σ values with reaction rates .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer :
- Reaction Monitoring : In-line FTIR tracks intermediate formation (e.g., amidoxime cyclization).
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions during deprotection steps.
- Process Analytical Technology (PAT) : Use Quality-by-Design (QbD) principles to define critical process parameters (CPPs) like temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
